molecular formula C17H18N2O3S B11475729 1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(furan-2-ylmethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11475729
M. Wt: 330.4 g/mol
InChI Key: BGRBWIYDWPBUMJ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a combination of benzenesulfonyl, furan, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan and pyrrole moieties can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-OL
  • 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-THIOL

Uniqueness

Compared to similar compounds, 3-(BENZENESULFONYL)-1-[(FURAN-2-YL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H18N2O3S/c1-12-13(2)19(11-14-7-6-10-22-14)17(18)16(12)23(20,21)15-8-4-3-5-9-15/h3-10H,11,18H2,1-2H3

InChI Key

BGRBWIYDWPBUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=CO3)C

Origin of Product

United States

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